[(1-Hydroxypropan-2-yl)oxy]acetic acid
Description
[(1-Hydroxypropan-2-yl)oxy]acetic acid is a carboxylic acid derivative with the molecular formula C₅H₁₀O₄. Structurally, it consists of an acetic acid backbone substituted with a (1-hydroxypropan-2-yl)oxy group. This compound features a hydroxyl (-OH) group on the propane chain and a carboxylic acid (-COOH) group, enabling diverse interactions such as hydrogen bonding and coordination chemistry.
Properties
CAS No. |
532927-06-3 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-(1-hydroxypropan-2-yloxy)acetic acid |
InChI |
InChI=1S/C5H10O4/c1-4(2-6)9-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
NEHKSRUKLPVHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1-Hydroxypropan-2-yl)oxy]acetic acid can be synthesized through the esterification of 1,2-propanediol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where 1,2-propanediol and acetic acid are reacted in the presence of a catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
[(1-Hydroxypropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Acetic acid and propanoic acid.
Reduction: 1,2-propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(1-Hydroxypropan-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of [(1-Hydroxypropan-2-yl)oxy]acetic acid involves its hydrolysis to form 1,2-propanediol and acetic acid. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Key Observations:
- Functional Groups : The presence of -COOH in ASBB and [(1S,2R)-2-Hexylcyclopropyl]acetic acid enhances metal ion coordination, as seen in uranium sorption (e.g., ASBB achieves 97.8% U(VI) removal via -COO⁻ coordination) . In contrast, this compound’s -OH group may limit its sorption efficiency compared to -COOH-rich analogs.
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in [(1-Nitro-2-naphthyl)oxy]acetic acid) increase acidity and reactivity, while electron-donating groups (e.g., -OH in the target compound) reduce dissociation of -COOH .
Sorption Efficiency and pH Dependence
| Parameter | ASBB (Acetic Acid-Modified Biochar) | This compound (Inferred) |
|---|---|---|
| Optimal pH for sorption | 6.0 (97.8% U(VI) removal) | Likely <6.0 (due to weaker -COOH dissociation) |
| Key Mechanism | Monodentate coordination via -COO⁻ | Hydrogen bonding or weak chelation via -OH |
| Sorption Capacity | 10 mg/g (Uranium) | Lower (no direct data; limited functional groups) |
Note: ASBB’s superior performance is attributed to its high porosity and -COOH density, which facilitate rapid binding (equilibrium in 5 min) . The target compound’s lack of -COOH and reliance on -OH likely reduce its utility in heavy metal remediation.
Thermodynamic and Kinetic Properties
- Kinetics : ASBB follows pseudo-second-order kinetics (R² >0.99), indicating chemisorption dominance . Similar acetic acid derivatives with -COOH groups exhibit faster sorption rates than hydroxylated analogs.
- Thermodynamics : ASBB’s ΔG values (-18 to -22 kJ/mol) confirm spontaneous sorption . Compounds with -OH groups typically show less favorable ΔG due to weaker interactions.
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